(3-Methoxyphenyl)acetonitrile: A Comprehensive Technical Guide
(3-Methoxyphenyl)acetonitrile: A Comprehensive Technical Guide
CAS Number: 19924-43-7
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of (3-Methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a clear, colorless to slightly yellow liquid.[1] It is characterized by the presence of a methoxy (B1213986) group and a nitrile functional group on a phenylacetonitrile (B145931) scaffold.[2]
Table 1: General and Physicochemical Properties of (3-Methoxyphenyl)acetonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 164-165 °C at 20 mmHg | [1][4] |
| Density | 1.054 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.532 - 1.5402 | [2][4] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol. | [2] |
| Flash Point | 98 °C (closed cup) | [4] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
A common and efficient method for the synthesis of (3-Methoxyphenyl)acetonitrile involves the cyanation of 3-methoxybenzyl chloride.[5]
Experimental Protocol: Cyanation of 3-Methoxybenzyl Chloride
Materials and Reagents:
-
3-Methoxybenzyl chloride (1.0 mol, 156.6 g)
-
Sodium cyanide (1.05 mol, 51.5 g)
-
Water (110 g)
-
Acetone (B3395972) (for mother liquor recycling)
Equipment:
-
500 ml four-necked flask
-
Condenser
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.
-
Heat the mixture to 70°C.
-
Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise into the flask over a period of 2 hours.
-
After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours.
-
Cool the reaction mixture to approximately 50°C.
-
Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.
-
The resulting product is 136 g of m-methoxybenzyl cyanide, yielding 92.5%.[5]
-
The acetone mother liquor can be distilled for recycling.[5]
Diagram 1: Synthesis Workflow of (3-Methoxyphenyl)acetonitrile
Caption: Workflow for the synthesis of (3-Methoxyphenyl)acetonitrile.
Spectral Data
Spectral analysis is crucial for the structural confirmation of (3-Methoxyphenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are available, though detailed experimental parameters such as sample concentration and specific solvent grade are not consistently provided. A representative spectrum can be found at ChemicalBook.[6]
-
¹³C NMR: Similar to ¹H NMR, spectra are publicly accessible, but detailed acquisition parameters are often omitted. A representative spectrum is available at ChemicalBook.[7]
Infrared (IR) Spectroscopy
An IR spectrum of (3-Methoxyphenyl)acetonitrile is available through the NIST WebBook.[8] The spectrum would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-O stretching of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum of (3-Methoxyphenyl)acetonitrile is available in the NIST WebBook.[9] The molecular ion peak [M]⁺ would be observed at m/z 147. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond adjacent to the phenyl ring.[10]
Applications in Drug Development
(3-Methoxyphenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds.[2]
Intermediate in Isoflavone (B191592) Synthesis
This compound serves as a precursor in the synthesis of isoflavones, a class of compounds known to exhibit various biological activities, including the inhibition of epithelial cell proliferation and induction of apoptosis.[1] The synthesis of the isoflavone core often involves the reaction of a phenylacetonitrile derivative with a substituted phenol.
Caption: Possible pathways for antispasmodic activity.
Safety and Handling
(3-Methoxyphenyl)acetonitrile is associated with several hazards and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H301 | Toxic if swallowed | [3] |
| H311 | Toxic in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H330 | Fatal if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. [4][11]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [11]* Wash hands thoroughly after handling. [11]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [11] First Aid Measures:
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [11]* In case of skin contact: Wash with plenty of soap and water. Remove contaminated clothing. [11]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11]* If swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately. [11] This guide provides a summary of the available technical information for (3-Methoxyphenyl)acetonitrile. Researchers should always consult the original source documentation and safety data sheets before use.
References
- 1. (3-Methoxyphenyl)acetonitrile | 19924-43-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]
- 5. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 7. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]
- 8. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 9. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
